4-Methyl-4,5-dihydro-1,3-oxazol-2-amine

Monoamine Oxidase MAO-A Inhibitor Enzyme Selectivity

Choose 4-Methyl-4,5-dihydro-1,3-oxazol-2-amine (CAS 68210-17-3) for its uniquely quantified selectivity profile: 5.3-fold improved iNOS potency (IC50=1.5 µM) over the unsubstituted core and >10,000-fold MAO-A selectivity (IC50=82 nM vs 890 µM for MAO-B). Unlike 5-aryl aminorex analogues, this compound lacks psychostimulant liability, making it a safer, regulatory-compatible tool for MAO-A and nNOS/iNOS target validation.

Molecular Formula C4H8N2O
Molecular Weight 100.12 g/mol
CAS No. 68210-17-3
Cat. No. B2913746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-4,5-dihydro-1,3-oxazol-2-amine
CAS68210-17-3
Molecular FormulaC4H8N2O
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESCC1COC(=N1)N
InChIInChI=1S/C4H8N2O/c1-3-2-7-4(5)6-3/h3H,2H2,1H3,(H2,5,6)
InChIKeyPIXPFRMNXPKTFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-4,5-dihydro-1,3-oxazol-2-amine (CAS 68210-17-3): A Quantitatively Distinct MAO-A Selective Inhibitor and iNOS Inhibitor Building Block


4-Methyl-4,5-dihydro-1,3-oxazol-2-amine (CAS 68210-17-3) is a small-molecule heterocyclic compound featuring a 4-methyl-substituted 2-aminooxazoline core [1]. Unlike the broader class of 2-aminooxazolines, which are often associated with psychostimulant activity (e.g., aminorex analogues) [2], this specific derivative demonstrates a quantifiable and functionally relevant shift in biological target profile. It exhibits potent and highly selective inhibition of Monoamine Oxidase A (MAO-A) and acts as an inhibitor of both neuronal and inducible Nitric Oxide Synthase (nNOS/iNOS), positioning it as a differentiated research tool or synthetic intermediate for neurological and inflammatory target validation.

Why 4-Methyl-4,5-dihydro-1,3-oxazol-2-amine Cannot Be Substituted with Unsubstituted or 5-Aryl Oxazoline Analogs


Generic substitution within the 2-aminooxazoline class is not scientifically justifiable due to stark quantitative divergences in target engagement and selectivity. The unsubstituted core, 4,5-dihydro-1,3-oxazol-2-amine (1,3-oxazolidin-2-imine), exhibits weak iNOS inhibition (IC50 = 7.9 μM) [1]. In contrast, the specific 4-methyl substitution of the target compound yields a 5.3-fold improvement in iNOS potency (IC50 = 1.5 μM) and introduces potent, >10,000-fold selective MAO-A inhibition (IC50 = 82 nM vs. 890,000 nM for MAO-B) [2][3]. Furthermore, the target compound lacks the 5-aryl group characteristic of psychostimulant aminorex analogues (e.g., 5-phenyl-4,5-dihydro-1,3-oxazol-2-amine), which fundamentally alters its pharmacological liability and transporter activity profile [4]. Substituting with a 5-aryl or unsubstituted analogue would therefore result in a different potency profile, a loss of MAO-A selectivity, or the introduction of unwanted CNS stimulant activity.

Quantitative Differentiation of 4-Methyl-4,5-dihydro-1,3-oxazol-2-amine: A Procurement-Relevant Evidence Guide


MAO-A Selectivity: A >10,000-Fold Discrimination Over MAO-B Relative to Unsubstituted Core

The 4-methyl substitution confers exceptional and quantifiable selectivity for Monoamine Oxidase A (MAO-A) over MAO-B. 4-Methyl-4,5-dihydro-1,3-oxazol-2-amine inhibits bovine brain MAO-A with an IC50 of 82 nM. Under identical assay conditions, its inhibition of MAO-B is 890,000 nM (890 µM), representing a >10,000-fold selectivity window [1]. This level of selectivity is a direct consequence of the 4-methyl substitution; the unsubstituted 4,5-dihydro-1,3-oxazol-2-amine core lacks reported MAO-A inhibitory activity in this range, and typical aminorex analogues exhibit a primary pharmacology centered on monoamine transporters rather than MAO enzymes [2]. This data provides a clear, quantifiable justification for selecting this specific compound over unsubstituted or 5-aryl-substituted oxazoline derivatives for MAO-A focused research.

Monoamine Oxidase MAO-A Inhibitor Enzyme Selectivity Neurochemistry

iNOS Inhibition: 5.3-Fold Potency Improvement Over the Unsubstituted Core Scaffold

The 4-methyl group confers a measurable enhancement in inducible Nitric Oxide Synthase (iNOS) inhibitory potency. The unsubstituted core scaffold, 1,3-oxazolidin-2-imine, exhibits weak iNOS inhibition with an IC50 of 7.9 µM [1]. In contrast, 4-methyl-4,5-dihydro-1,3-oxazol-2-amine demonstrates a 5.3-fold improvement in potency, with a reported IC50 of 1.5 µM against murine iNOS [2]. This improvement aligns with structure-activity relationship (SAR) findings that introduction of hydrophobic alkyl groups at the 4- or 5-position of the oxazolidine ring enhances iNOS inhibitory activity [1]. The compound also inhibits neuronal NOS (nNOS) with an IC50 of 9.8 µM, indicating a degree of isoform selectivity for iNOS over nNOS [2].

Nitric Oxide Synthase iNOS Inhibitor Inflammation SAR

Physicochemical Profile: Lower Lipophilicity (XLogP3 = -0.4) and Molecular Weight (100.12 g/mol) Relative to Drug-Like Aminorex Analogues

4-Methyl-4,5-dihydro-1,3-oxazol-2-amine possesses a physicochemical profile that distinguishes it from larger, more lipophilic 5-aryl-substituted analogues. Its computed XLogP3 is -0.4, and its molecular weight is 100.12 g/mol [1]. In contrast, the prototypical aminorex analogue, 5-phenyl-4,5-dihydro-1,3-oxazol-2-amine, has a molecular weight of 162.19 g/mol and a significantly higher calculated logP [2]. This lower lipophilicity and smaller size of the target compound may confer advantages in terms of aqueous solubility and permeability characteristics, which are critical considerations for in vitro assay development and early-stage lead optimization.

Physicochemical Properties Lipophilicity Drug-likeness Permeability

Avoidance of Psychostimulant Liability: Absence of 5-Aryl Group Differentiates from Controlled Aminorex Analogues

The target compound lacks the 5-aryl substituent that is characteristic of the aminorex class of psychostimulants (e.g., 5-phenyl-4,5-dihydro-1,3-oxazol-2-amine and 4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine) [1]. Aminorex and its analogues are known to act as monoamine transporter inhibitors and releasing agents, conferring significant abuse potential and associated regulatory control (e.g., Schedule I in the US for some derivatives) [1]. By lacking this key pharmacophoric element, 4-methyl-4,5-dihydro-1,3-oxazol-2-amine is structurally excluded from this activity class. This distinction is critical for researchers seeking to avoid the confounding effects, safety liabilities, and regulatory hurdles associated with controlled psychoactive substances.

Psychostimulant Aminorex Controlled Substance Safety Liability

Consistency of Data: Multi-Target Profile Confirmed Across Independent Databases (ChEMBL/BindingDB/TTD)

The biological activity profile of 4-methyl-4,5-dihydro-1,3-oxazol-2-amine is not based on a single, isolated report. Its inhibition of NOS isoforms (nNOS and iNOS) is documented in BindingDB (BDBM50138202) and cross-referenced in the Therapeutic Target Database (TTD) [1][2]. The MAO-A/MAO-B selectivity data is independently curated in BindingDB (BDBM50097419) from a separate study [3]. This multi-source consistency reduces the risk of experimental artifact and increases confidence in the compound's reproducible biological effects, a key factor for scientific procurement where data reliability is paramount.

Data Validation ChEMBL BindingDB Target Reproducibility

Recommended Research and Industrial Application Scenarios for 4-Methyl-4,5-dihydro-1,3-oxazol-2-amine Based on Quantitative Evidence


Development of Highly Selective MAO-A Inhibitor Probes

Researchers investigating the role of MAO-A in neurological disorders, depression, or oxidative stress can utilize this compound as a selective tool. Its >10,000-fold selectivity for MAO-A over MAO-B (IC50 = 82 nM vs. 890 µM) allows for specific interrogation of MAO-A mediated pathways without confounding MAO-B inhibition, a common limitation of less selective tool compounds [1].

Medicinal Chemistry Optimization of iNOS Inhibitors

This compound serves as a quantitatively validated starting point for structure-activity relationship (SAR) studies aimed at developing novel iNOS inhibitors. The 5.3-fold improvement in iNOS potency (IC50 = 1.5 µM) relative to the unsubstituted 1,3-oxazolidin-2-imine core (IC50 = 7.9 µM) confirms the benefit of 4-alkyl substitution, guiding further synthetic efforts [2][3].

Use as a Fragment or Building Block with Favorable Physicochemical Properties

Medicinal chemists seeking a low molecular weight (100.12 g/mol), low lipophilicity (XLogP3 = -0.4) heterocyclic building block can prioritize this compound. Its physicochemical profile is distinct from the larger, more lipophilic 5-aryl oxazoline analogues, potentially offering advantages in lead optimization for solubility and permeability [4].

Research Requiring a Non-Psychoactive Oxazoline Scaffold

For academic or industrial research programs where the use of controlled substances or compounds with known psychostimulant liabilities is prohibited or undesirable, this compound provides a structurally related but functionally distinct alternative. Its lack of a 5-aryl group differentiates it from the aminorex class, eliminating the associated transporter-mediated CNS activity and regulatory concerns [5].

Quote Request

Request a Quote for 4-Methyl-4,5-dihydro-1,3-oxazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.